3-Bromo-2,4,5-trifluorobenzaldehyde
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Overview
Description
3-Bromo-2,4,5-trifluorobenzaldehyde: is an organic compound with the molecular formula C7H2BrF3O. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,4,5-trifluorobenzaldehyde are not well-studied. These properties would significantly impact the bioavailability of the compound. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this is speculative without specific study data .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 2,4,5-trifluorobenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5-trifluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted benzaldehydes.
Oxidation Reactions: 3-Bromo-2,4,5-trifluorobenzoic acid.
Reduction Reactions: 3-Bromo-2,4,5-trifluorobenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-2,4,5-trifluorobenzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and advanced materials .
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 3-Bromo-2,4,5-trifluorobenzoic acid
- 3-Bromo-2,4,5-trifluorobenzyl alcohol
Uniqueness: 3-Bromo-2,4,5-trifluorobenzaldehyde is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties and reactivity compared to other benzaldehyde derivatives . Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUTYGEGIOGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260903-08-9 |
Source
|
Record name | 3-Bromo-2,4,5-trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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